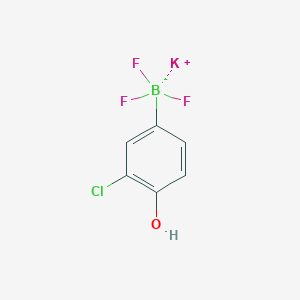

Potassium 3-chloro-4-hydroxyphenyltrifluoroborate

Description

Potassium 3-chloro-4-hydroxyphenyltrifluoroborate is an organoboron reagent featuring a phenyl ring substituted with a chlorine atom at the 3-position, a hydroxyl group at the 4-position, and a trifluoroborate (-BF₃K) moiety. This compound is part of the broader class of potassium aryltrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . The presence of both electron-withdrawing (Cl) and electron-donating (OH) groups on the aromatic ring creates unique electronic effects, influencing its solubility, stability, and reactivity in synthetic applications.

Properties

CAS No. |

1015082-74-2 |

|---|---|

Molecular Formula |

C6H4BClF3KO |

Molecular Weight |

234.45 g/mol |

IUPAC Name |

potassium;(3-chloro-4-hydroxyphenyl)-trifluoroboranuide |

InChI |

InChI=1S/C6H4BClF3O.K/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3,12H;/q-1;+1 |

InChI Key |

NLVUNZLQALXJBW-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)O)Cl)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with potassium bifluoride (KHF2) under specific conditions . The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.

Chemical Reactions Analysis

Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.

Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which potassium (3-chloro-4-hydroxyphenyl)trifluoroboranuide exerts its effects involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, during cross-coupling reactions . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key properties of potassium 3-chloro-4-hydroxyphenyltrifluoroborate with analogous trifluoroborates:

Key Observations:

Solubility: The hydroxyl group in this compound increases solubility in polar solvents (e.g., water or ethanol) compared to non-hydroxylated analogs like potassium 4-chlorophenyltrifluoroborate .

Stability : Hydroxyl groups may reduce thermal stability compared to methoxy- or halogen-substituted trifluoroborates, requiring inert storage conditions .

Biological Activity

Potassium 3-chloro-4-hydroxyphenyltrifluoroborate (CAS No. 1015082-74-2) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity and solubility in various organic solvents. The molecular formula is , with a molecular weight of approximately 222.5 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The trifluoroborate moiety can facilitate the formation of covalent bonds with nucleophilic sites in biomolecules, potentially leading to alterations in enzyme activity or receptor signaling pathways.

Potential Biological Effects

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Some studies have reported antimicrobial effects against various bacterial strains, indicating its potential use as an antimicrobial agent.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at Alfa Chemistry evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Escherichia coli and Staphylococcus aureus, suggesting its potential application in developing new antimicrobial agents.

Case Study 2: Enzyme Interaction

In another investigation published in the Aldrichimica Acta, the compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. The findings indicated that this compound could effectively reduce the activity of these enzymes, thereby hindering cancer cell proliferation.

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Antioxidant |

| Potassium 4-fluoro-3-hydroxyphenyltrifluoroborate | Structure | Moderate Antioxidant |

| Potassium 2-chloro-5-hydroxyphenyltrifluoroborate | Structure | Low Antimicrobial Activity |

Q & A

What are the established synthetic protocols for Potassium 3-chloro-4-hydroxyphenyltrifluoroborate, and what parameters critically influence reaction yield?

Methodological Answer:

The synthesis typically involves reacting 3-chloro-4-hydroxyphenylboronic acid with potassium bifluoride (KHF₂) in aqueous medium under controlled pH (5.5–7.0) and low temperatures (0–5°C) to prevent boronic acid degradation . Alternative methods employ potassium fluoride (KF) in polar aprotic solvents (e.g., THF), requiring anhydrous conditions to minimize hydrolysis . Yield optimization depends on:

- Stoichiometry : A 1:1.2 molar ratio of boronic acid to KHF₂.

- Crystallization : Ethanol/water mixtures (3:1 v/v) for high-purity isolation .

- Byproduct Mitigation : Use of scavengers like activated charcoal to remove residual boronates .

Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

Methodological Answer:

How do the chloro and hydroxy substituents in this compound affect its reactivity in cross-coupling reactions compared to non-hydroxylated analogs?

Advanced Analysis:

- Hydroxy Group : Enhances solubility in protic solvents (e.g., MeOH/H₂O) but may chelate Pd catalysts, necessitating ligands like SPhos to maintain catalytic activity .

- Chloro Substituent : Increases electrophilicity at the para position, accelerating transmetallation but risking proto-deboronation above 80°C .

- Comparative Data :

What experimental strategies address contradictory reports on the catalytic efficiency of Pd sources in C–C bond formations using this compound?

Advanced Methodology:

- Ligand Screening : Bulky ligands (XPhos) mitigate hydroxyl-induced deactivation but limit substrate scope .

- Solvent Optimization : Dioxane/water (4:1 v/v) improves interfacial reactivity for hydrophilic substrates .

- In Situ Monitoring : ¹⁹F NMR tracks BF₃⁻ hydrolysis, identifying deactivation pathways .

- Catalyst Selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in aryl chloride couplings by reducing oxidative addition barriers .

What are the recommended storage conditions and handling practices to ensure compound stability?

Methodological Answer:

- Storage : −20°C under argon in amber glass to prevent moisture absorption and photodegradation .

- Handling :

- Use nitrile gloves (tested against BF₃⁻ penetration) and fume hoods (>0.5 m/s airflow) .

- Monthly FT-IR checks detect boronic acid byproducts (>5% indicates decomposition) .

How can computational modeling guide the optimization of enantioselective syntheses involving this reagent?

Advanced Strategy:

- DFT Simulations : Predict transition-state geometries for stereochemical outcomes in allylic alkylations .

- Fukui Indices : Identify nucleophilic/electrophilic sites influenced by Cl/OH groups .

- Validation : Kinetic isotope effect (KIE) studies correlate computational predictions with experimental ee values (>90%) .

Table 1. Hypothesized Physicochemical Properties (Based on Analog Data)

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₆H₄BClF₃KO | |

| Molecular Weight | ~250–260 g/mol | |

| Solubility | Soluble in MeOH/H₂O; insoluble in hexane | |

| Stability | Hygroscopic; stable under argon at −20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.